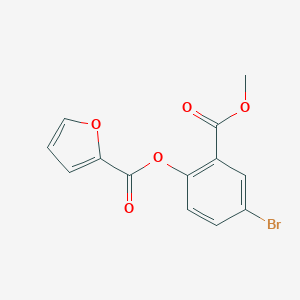

4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate, also known as BMFC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate is not fully understood. However, studies have suggested that 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.

Biochemical and Physiological Effects:

4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate inhibits the proliferation of cancer cells, induces apoptosis (programmed cell death), and reduces the production of inflammatory mediators. In vivo studies have shown that 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate reduces the growth of tumors and attenuates inflammation in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Direcciones Futuras

There are several future directions for the study of 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate. One area of research is the development of 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the development of 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate-based materials for organic electronics and materials science. Additionally, further studies are needed to elucidate the mechanism of action of 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate and to investigate its potential toxicity in vivo.

Métodos De Síntesis

4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with 4-bromo-2-nitrophenyl ester, followed by the reduction of the nitro group with palladium and hydrogen gas. The resulting intermediate is then esterified with methoxycarbonyl chloride to yield 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate.

Aplicaciones Científicas De Investigación

4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate has been shown to exhibit anticancer and anti-inflammatory properties. In organic electronics, 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate has been used as a building block for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In materials science, 4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Propiedades

Nombre del producto |

4-Bromo-2-(methoxycarbonyl)phenyl furan-2-carboxylate |

|---|---|

Fórmula molecular |

C13H9BrO5 |

Peso molecular |

325.11 g/mol |

Nombre IUPAC |

(4-bromo-2-methoxycarbonylphenyl) furan-2-carboxylate |

InChI |

InChI=1S/C13H9BrO5/c1-17-12(15)9-7-8(14)4-5-10(9)19-13(16)11-3-2-6-18-11/h2-7H,1H3 |

Clave InChI |

GIAWMFRJIVVDSD-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CO2 |

SMILES canónico |

COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CO2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)

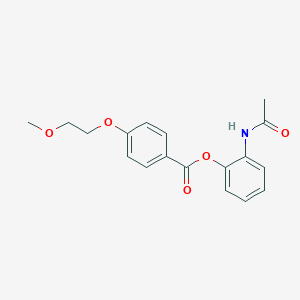

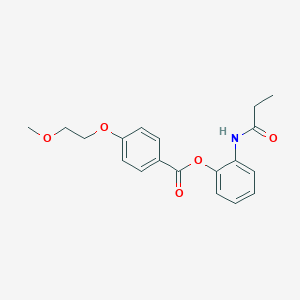

![Methyl 2-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B263327.png)

![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)

![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)